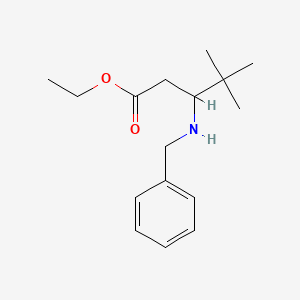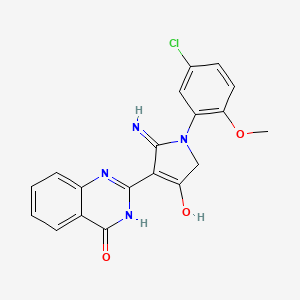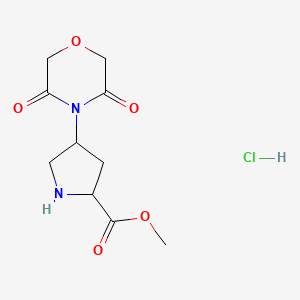
Methyl 4-(3,5-dioxomorpholino)pyrrolidine-2-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(3,5-dioxomorpholino)pyrrolidine-2-carboxylate hydrochloride is a complex organic compound that belongs to the class of pyrrolidine derivatives Pyrrolidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3,5-dioxomorpholino)pyrrolidine-2-carboxylate hydrochloride typically involves the [3+2] dipolar cycloaddition of azomethine ylides and vinyl ketones . This reaction proceeds smoothly under mild conditions, affording moderate to high isolated yields (up to 88%) of the products within a short reaction time (15–45 minutes) . The reaction conditions are generally mild, and the cycloaddition exclusively follows the endo-pathway, enabling access to the cis-derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
Methyl 4-(3,5-dioxomorpholino)pyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives.
科学研究应用
Methyl 4-(3,5-dioxomorpholino)pyrrolidine-2-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of Methyl 4-(3,5-dioxomorpholino)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This can lead to various biological outcomes, such as inhibition of inflammatory pathways or protection of neuronal cells . The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-(3-Methyl-4-morpholino-2,2-diphenylbutyryl)pyrrolidine hydrochloride
- Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates
Uniqueness
Methyl 4-(3,5-dioxomorpholino)pyrrolidine-2-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrrolidine ring with a morpholino group and carboxylate ester makes it a versatile compound for various scientific applications.
属性
分子式 |
C10H15ClN2O5 |
|---|---|
分子量 |
278.69 g/mol |
IUPAC 名称 |
methyl 4-(3,5-dioxomorpholin-4-yl)pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H14N2O5.ClH/c1-16-10(15)7-2-6(3-11-7)12-8(13)4-17-5-9(12)14;/h6-7,11H,2-5H2,1H3;1H |
InChI 键 |
INSXIYQGHZNCJX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CC(CN1)N2C(=O)COCC2=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14868199.png)
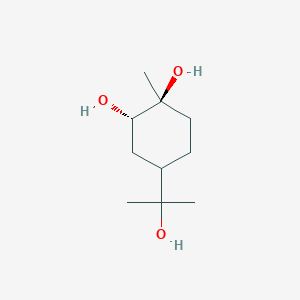
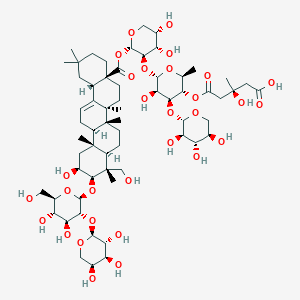
![(E)-3-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-6-phenyl-1,2,4-triazin-5(4H)-one](/img/structure/B14868215.png)
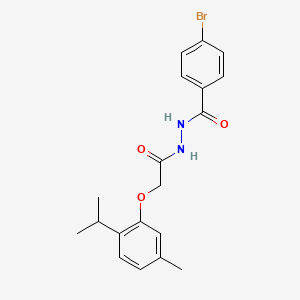
![4-[(benzylamino)methylene]-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14868221.png)
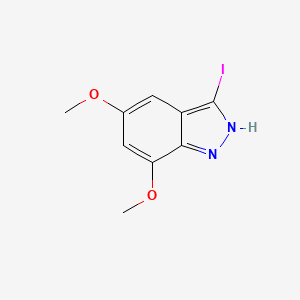
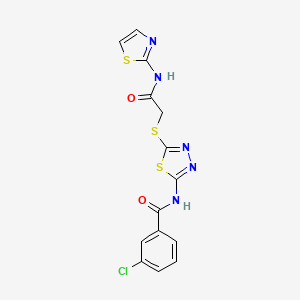
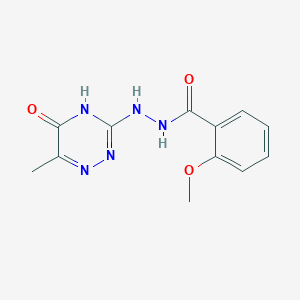
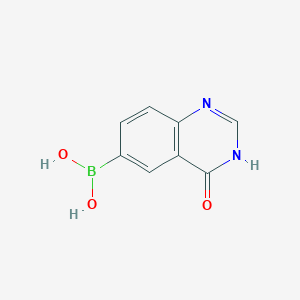
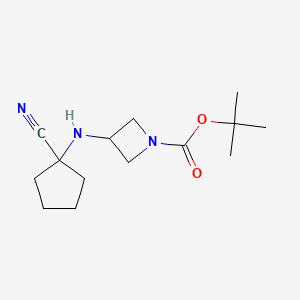
![3-(3,4-dimethoxyphenethyl)-8-methoxy-2-methyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14868260.png)
